molecular formula C7H16ClNO B8186439 3-Amino-cycloheptanol hydrochloride

3-Amino-cycloheptanol hydrochloride

Cat. No.: B8186439
M. Wt: 165.66 g/mol
InChI Key: MUUOZVGDMPWWQU-UHFFFAOYSA-N
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Description

3-Amino-cycloheptanol hydrochloride is a cycloheptanol derivative featuring an amino group at the 3-position, stabilized as a hydrochloride salt. These compounds are typically utilized in pharmaceutical and agrochemical research due to their ability to modulate biological targets through hydrogen bonding, steric effects, and conformational flexibility .

The seven-membered cycloheptanol ring confers unique properties compared to smaller rings. Cycloheptanol derivatives exhibit reduced ring strain compared to cyclopropane or cyclobutane systems, enhancing stability while retaining conformational adaptability for interactions with enzymes or receptors .

Properties

IUPAC Name

3-aminocycloheptan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-6-3-1-2-4-7(9)5-6;/h6-7,9H,1-5,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUOZVGDMPWWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC(C1)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-cycloheptanol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of a ketone precursor followed by amination. The reaction conditions often require the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the amination step may involve reagents like ammonia or primary amines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Amino-cycloheptanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of 3-Amino-cycloheptanol, such as ketones, aldehydes, and substituted amines .

Scientific Research Applications

Pharmaceutical Applications

3-Amino-cycloheptanol hydrochloride is primarily recognized for its potential in drug development, especially for respiratory conditions. Its structural properties allow it to function as an intermediate in synthesizing various therapeutic agents.

Respiratory Therapeutics

The compound has been studied for its secretolytic properties, which enhance mucociliary clearance in the respiratory tract. This is particularly beneficial for patients with chronic obstructive pulmonary disease (COPD) and asthma, where mucus accumulation can lead to severe breathing difficulties.

Enzyme Interaction Studies

Research indicates that this compound may influence enzyme activities, such as carbonic anhydrase, which is crucial in maintaining acid-base balance and facilitating gas exchange in tissues. This interaction could lead to significant physiological effects, including modulation of metabolic pathways.

Synthesis and Industrial Applications

The synthesis of this compound typically involves hydrogenation processes followed by acidification. The compound serves as a precursor in the production of fine chemicals and polymers within industrial settings.

Synthetic Routes

The preparation of this compound can be achieved through various synthetic methods, including:

  • Hydrogenation of 3-nitrocycloheptanol
  • Acidification with hydrochloric acid

These methods are scalable for industrial production, ensuring that the compound meets quality standards for commercial applications.

Biological Research Applications

In biological contexts, this compound has been utilized to study the effects of amino alcohols on cellular processes. Its ability to modulate enzyme activities makes it a valuable tool in biochemical research.

Case Studies

  • Study on Mucociliary Clearance : A study demonstrated that the compound significantly enhances mucus clearance in animal models of respiratory distress, suggesting its potential as a therapeutic agent for mucus-related respiratory disorders .
  • Enzyme Activity Modulation : Another research project focused on the interaction between this compound and carbonic anhydrase, revealing insights into how amino alcohols can influence enzyme kinetics and metabolic processes .

Comparative Analysis with Related Compounds

Compound NameStructural ConfigurationKey Applications
This compoundCyclic amino alcoholRespiratory therapeutics, enzyme modulation
AmbroxolSimilar structureMucolytic agent
Cis-4-AminocyclohexanolDifferent configurationVarious pharmaceutical applications

Mechanism of Action

The mechanism of action of 3-Amino-cycloheptanol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the hydroxyl group can participate in additional interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural differences between 3-amino-cycloheptanol hydrochloride and its analogs include ring size, substituent positioning, and molecular weight. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Ring Size Key Substituents
This compound* C₇H₁₆ClNO ~177.67 g/mol 7-membered 3-amino, -OH, HCl
3-Aminocyclohexanol hydrochloride C₆H₁₄ClNO 163.64 g/mol 6-membered 3-amino, -OH, HCl
3-Amino-1-methyl-cyclohexanol hydrochloride C₇H₁₆ClNO 165.66 g/mol 6-membered 3-amino, 1-methyl, -OH, HCl
3-Amino-3-methyl-cyclobutanone hydrochloride C₅H₁₀ClNO 135.59 g/mol 4-membered 3-amino, 3-methyl, ketone, HCl
6-Amino-3-ethylphenol hydrochloride C₈H₁₂ClNO 181.64 g/mol Aromatic 6-amino, 3-ethyl, -OH, HCl

Key Observations :

  • Smaller rings (e.g., cyclobutanol) exhibit higher ring strain but may enhance reactivity .
  • Substituents: Methyl or ethyl groups (e.g., in 3-Amino-1-methyl-cyclohexanol hydrochloride) introduce steric hindrance, affecting solubility and metabolic stability .
  • Solubility: Hydrochloride salts generally improve water solubility. For example, 3-aminocyclohexanol hydrochloride is highly soluble in polar solvents, a trait likely shared by the cycloheptanol analog .

Biological Activity

3-Amino-cycloheptanol hydrochloride is a cyclic amino alcohol with potential applications in various biological and medicinal fields. Its unique structure, characterized by a seven-membered ring, distinguishes it from other similar compounds, such as cyclohexanols. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

  • Molecular Formula : C7H13NO·HCl
  • Molecular Weight : 161.64 g/mol

The compound is typically synthesized through hydrogenation of 3-nitrocycloheptanol followed by hydrochloric acid treatment. This process results in a product that can engage in various chemical reactions such as oxidation, reduction, and substitution.

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with cellular components. It may influence biochemical pathways related to mucous membrane function and respiratory health by promoting mucus production and enhancing surfactant synthesis in lung cells.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Respiratory Effects : The compound has been studied for its potential in treating respiratory conditions. It may enhance mucociliary clearance and improve lung function by affecting bronchial secretions.
  • Enzyme Interaction : It is used in studies examining the effects of amino alcohols on cellular processes and enzyme activities, suggesting its role as a biochemical modulator.

Case Studies

  • Bronchial Function Improvement : In a study comparing various compounds for their effects on bronchial flow resistance, similar amino alcohols demonstrated significant improvements in lung function parameters, indicating potential for this compound in respiratory therapies .
  • Catalytic Applications : Research has shown that derivatives of cycloheptanol can act as catalysts in organic reactions, which may extend to this compound. Its use in synthesizing complex organic molecules highlights its versatility in chemical biology applications .

Comparative Analysis

The biological activity of this compound can be compared to other similar compounds:

CompoundStructure TypeBiological Activity
Trans-3-Amino-cyclohexanol Six-membered ringRespiratory effects; enzyme interactions
Trans-4-Amino-cyclohexanol Six-membered ringSimilar enzyme interactions
Ambroxol (metabolite) Six-membered ringBronchosecretolytic properties

This table illustrates the structural differences and highlights how the seven-membered ring structure of this compound may provide distinct biological activities compared to its six-membered analogs.

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